molecular formula C23H16BrClFN5OS B15037972 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15037972
M. Wt: 544.8 g/mol
InChI Key: YQPHAHZSOXEDPW-UVHMKAGCSA-N
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Description

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a combination of bromine, fluorine, chlorine, and sulfur atoms. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with an aldehyde or ketone, in this case, (5-bromo-2-fluorophenyl)methylidene, under acidic or basic conditions to form the desired product.

    Triazole formation: The triazole ring is introduced through a cyclization reaction involving the appropriate precursors, such as 4-chlorophenyl and phenyl groups, under controlled temperature and pressure conditions.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where halogen atoms (bromine, fluorine, chlorine) can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles or electrophiles; often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation products: Corresponding oxides or hydroxyl derivatives.

    Reduction products: Reduced hydrazides or amines.

    Substitution products: Compounds with substituted functional groups in place of halogens.

Scientific Research Applications

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other hydrazides and triazole derivatives, such as:
    • N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
    • N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-ethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

    Structural Uniqueness: The presence of specific halogen atoms (bromine, fluorine, chlorine) and the sulfanyl group contribute to its unique chemical properties.

    Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, may differ from those of similar compounds, making it a valuable subject of research.

Properties

Molecular Formula

C23H16BrClFN5OS

Molecular Weight

544.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16BrClFN5OS/c24-17-8-11-20(26)16(12-17)13-27-28-21(32)14-33-23-30-29-22(15-6-9-18(25)10-7-15)31(23)19-4-2-1-3-5-19/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

YQPHAHZSOXEDPW-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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